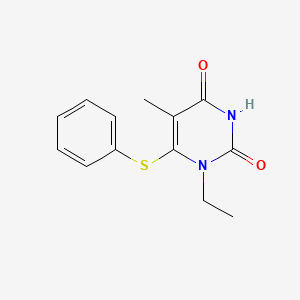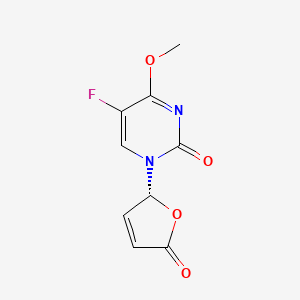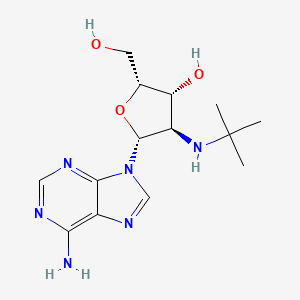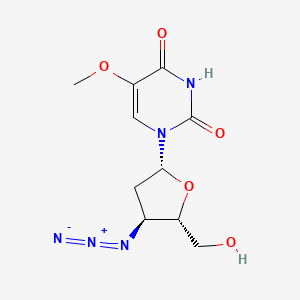
3'-Azido-2'-deoxy-5-methoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’-deoxy-5-methoxyuridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Méthodes De Préparation
The synthesis of 3’-Azido-2’-deoxy-5-methoxyuridine involves the introduction of an azide group to the 2’-deoxyuridine structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution reactions where the azide group replaces a leaving group on the sugar moiety of the nucleoside. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Des Réactions Chimiques
3’-Azido-2’-deoxy-5-methoxyuridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the presence of copper catalysts.
Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, nucleoside analogues often undergo such reactions under appropriate conditions.
Applications De Recherche Scientifique
3’-Azido-2’-deoxy-5-methoxyuridine has several applications in scientific research:
Chemistry: It is used as a reagent in click chemistry, facilitating the formation of triazoles through cycloaddition reactions.
Biology: Its ability to inhibit DNA synthesis makes it useful in studying cell cycle and DNA damage responses.
Industry: It is used in the synthesis of complex molecules and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’-deoxy-5-methoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The azide group plays a crucial role in its reactivity, allowing it to participate in cycloaddition reactions that can modify biomolecules. This compound targets pathways involved in DNA replication and repair, making it effective in disrupting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
3’-Azido-2’-deoxy-5-methoxyuridine can be compared with other nucleoside analogues such as:
3’-Azido-2’,3’-dideoxyguanosine: Known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Another potent telomerase inhibitor.
3’-Azido-2’,3’-dideoxyadenosine: Used in similar applications for its inhibitory effects on DNA synthesis.
The uniqueness of 3’-Azido-2’-deoxy-5-methoxyuridine lies in its specific structure, which allows it to participate in both CuAAC and SPAAC reactions, making it versatile in chemical synthesis and biological applications .
Propriétés
Numéro CAS |
111495-91-1 |
|---|---|
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-19-6-3-15(10(18)12-9(6)17)8-2-5(13-14-11)7(4-16)20-8/h3,5,7-8,16H,2,4H2,1H3,(H,12,17,18)/t5-,7+,8+/m0/s1 |
Clé InChI |
FAAWHRBQBGUHAV-UIISKDMLSA-N |
SMILES isomérique |
COC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


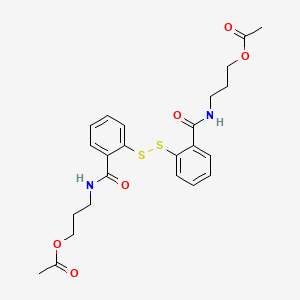
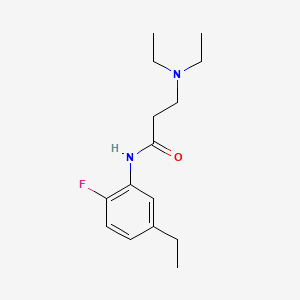
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
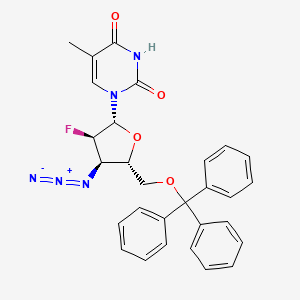
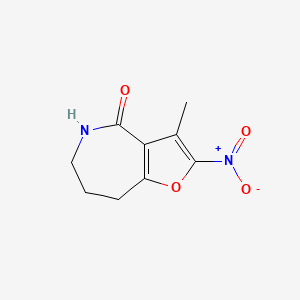
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
